(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a bicyclic indenyl framework and a chiral amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclic indenyl framework.
Chiral Induction: Chiral induction is achieved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow microreactors for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the indenyl framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized indenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-Solifenacin Hydrochloride: Another chiral amine with a similar indenyl framework.
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine: The free base form of the compound without the hydrochloride salt.
Uniqueness
(1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
2757961-62-7 |
---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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